REACTION_CXSMILES
|
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2].C=O.C#C.[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15]>>[CH2:12]([OH:16])[C:13]#[CH:14].[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#CC)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas
|
Type
|
CUSTOM
|
Details
|
in the liquid reaction medium
|
Type
|
CUSTOM
|
Details
|
that obtained with the other two catalysts
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2].C=O.C#C.[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15]>>[CH2:12]([OH:16])[C:13]#[CH:14].[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#CC)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas
|
Type
|
CUSTOM
|
Details
|
in the liquid reaction medium
|
Type
|
CUSTOM
|
Details
|
that obtained with the other two catalysts
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2].C=O.C#C.[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15]>>[CH2:12]([OH:16])[C:13]#[CH:14].[CH:12]([OH:17])([OH:16])[C:13]#[C:14][CH3:15] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#CC)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas
|
Type
|
CUSTOM
|
Details
|
in the liquid reaction medium
|
Type
|
CUSTOM
|
Details
|
that obtained with the other two catalysts
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |